molecular formula C22H39NO5 B10767246 PGF2alpha-EA(d4)

PGF2alpha-EA(d4)

Cat. No.: B10767246
M. Wt: 401.6 g/mol
InChI Key: XCVCLIRZZCGEMU-BREJCMGSSA-N
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Description

PGF2alpha-EA(d4) is a deuterium-labeled analog of Prostaglandin F2α ethanolamide, a specialized lipid mediator from the endocannabinoid family. This high-purity stable isotope-labeled compound is primarily employed as a critical internal standard for the precise quantification of endogenous PGF2α-EA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its incorporation of four deuterium atoms provides a predictable mass shift, enabling accurate correction for analyte loss during sample preparation and ionization suppression in the mass spectrometer, thereby ensuring reliable and reproducible data in lipidomics and endocannabinoid research.

Properties

Molecular Formula

C22H39NO5

Molecular Weight

401.6 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2

InChI Key

XCVCLIRZZCGEMU-BREJCMGSSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis Using Deuterated Starting Materials

In this approach, deuterium is introduced at specific positions during the assembly of the prostaglandin core. For PGF2α-EA(d4), the ethanolamide moiety is a critical target for deuteration. Ethanolamine-d4 (NH2CD2CD2OH) is commonly reacted with the carboxylic acid group of PGF2α under amide-forming conditions. A study employing similar methodology for thromboxane B2-d4 synthesis utilized ethyl-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, achieving >95% deuteration efficiency.

Key reaction parameters include:

  • Temperature : 0–4°C to minimize racemization.

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Molar ratio : 1:1.2 (PGF2α:ethanolamine-d4) to drive the reaction to completion.

Table 1. Representative Reaction Conditions for PGF2α-EA(d4) Synthesis

ParameterValue/DescriptionReference
ReagentEthanolamine-d4
Coupling AgentEDC/HOBt
SolventAnhydrous DMF
Reaction Time12–16 hours
Deuterium Incorporation>95%

Post-Synthetic Hydrogen-Deuterium Exchange

For prostaglandins with labile protons, hydrogen-deuterium (H-D) exchange offers an alternative route. However, this method is less common for PGF2α-EA(d4) due to the stability of C-H bonds in the ethanolamide group. In cases where backbone deuteration is required, acidic or basic conditions (e.g., D2O/NaOD) may facilitate exchange at α-carbon positions. A protocol for deuterating leukotriene B4-d4 reported 80–85% deuteration using D2O under reflux, though similar applications to PGF2α-EA remain speculative without direct evidence.

Purification and Characterization

Post-synthesis, PGF2α-EA(d4) requires rigorous purification to separate non-deuterated byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is the gold standard for prostaglandin purification. A gradient elution of 20–80% acetonitrile in 0.1% aqueous formic acid over 30 minutes effectively resolves PGF2α-EA(d4) from underivatized PGF2α. Fraction collection at 12.8–13.2 minutes (based on thromboxane B2-d4 elution profiles) ensures isotopic purity.

Mass Spectrometric Validation

LC-MS/MS is indispensable for confirming deuteration. PGF2α-EA(d4) exhibits a mass shift of +4 Da compared to the native compound. For example, if native PGF2α-EA has an [M-H]⁻ ion at m/z 353.2, the deuterated analog appears at m/z 357.2. Multiple reaction monitoring (MRM) transitions further validate structural integrity, with characteristic fragments at m/z 193.1 (C9–C11 cleavage) and m/z 115.0 (ethanolamide moiety).

Applications in Analytical Chemistry

PGF2α-EA(d4) is primarily employed as an internal standard in lipidomics. A 2023 protocol for polyunsaturated fatty acid (PUFA) analysis used deuterated prostaglandins to correct for matrix effects and ion suppression, achieving a linear dynamic range of 0.1–500 ng/mL. Recovery rates exceeded 90% in bovine serum albumin-supplemented matrices, underscoring its reliability.

Challenges and Limitations

Isotopic Impurities

Even with optimized synthesis, residual protiated species (e.g., d3 or d5 isotopologs) may persist. Ultra-high-resolution MS (HRMS) at 100,000+ resolving power is necessary to distinguish these impurities, as demonstrated in thromboxane B2-d4 analyses.

Stability Considerations

Deuterated prostaglandins are sensitive to light and temperature. Storage at −80°C in argon-purged amber vials preserves functionality for >6 months, whereas room-temperature exposure degrades 30% of PGF2α-EA(d4) within 72 hours .

Chemical Reactions Analysis

PGF2alpha-EA(d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can modify the hydroxyl groups and other functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like copper(II) salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

PGF2alpha-EA(d4) exerts its effects by binding to specific prostaglandin receptors, such as the prostaglandin F2alpha receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, it promotes the expression of genes involved in cardiac growth and hypertrophy . In the reproductive system, it plays a role in luteolysis and parturition .

Comparison with Similar Compounds

Structural and Functional Analogues

13,14-Dihydro-15-Keto-PGF2α

  • Structure : This metabolite of PGF2α lacks the 13,14 double bond and has a ketone group at position 15, reducing its receptor-binding affinity compared to PGF2α-EA(d4) .

8-epi-PGF2α

  • Structure: An isomer of PGF2α formed via non-enzymatic oxidation, featuring an altered stereochemistry at the 8-position.

Leukotriene D4 (LTD4)

  • Structure : A cysteinyl leukotriene with a conjugated triene structure and glutathione-derived side chain, distinct from the cyclopentane ring of PGF2α-EA(d4).
  • Function : Binds to CysLT1R, promoting macrophage phagocytosis, oxidized LDL (oxLDL) uptake, and chemokine secretion (e.g., MCP-1), mechanisms critical in atherosclerosis .
Receptor Affinity and Signaling Pathways
Compound Primary Receptor Key Signaling Pathways Biological Effects
PGF2α-EA(d4) FP receptor Gq-mediated Ca²⁺ flux, Rho kinase Uterine contraction, intraocular pressure regulation
13,14-Dihydro-15-Keto-PGF2α Weak FP binding Not well-characterized Metabolic byproduct, minimal activity
8-epi-PGF2α TP receptor Vasoconstriction, platelet aggregation Oxidative stress biomarker
LTD4 CysLT1R Ca²⁺ flux, CD36/OLR1 upregulation Atherosclerosis progression via foam cell formation
Metabolic Stability and Pharmacokinetics
  • PGF2α-EA(d4): Deuterium substitution at key positions reduces first-pass metabolism, extending its half-life compared to non-deuterated PGF2α .
  • LTD4 : Rapidly metabolized by γ-glutamyl transpeptidase to LTE4, limiting its duration of action in vivo .
Inflammatory and Atherogenic Roles
  • PGF2α-EA(d4) : Modulates FP receptor-mediated inflammation but lacks direct involvement in atherogenic pathways.
  • LTD4: Upregulates scavenger receptors (CD36, OLR1) in macrophages, enhancing oxLDL uptake (Figure 3A–C) . Induces MCP-1 secretion (6.2-fold increase at 0.5 µM LTD4, p ≤ 0.001) via CysLT1R, amplifying monocyte recruitment . Promotes foam cell formation, a hallmark of atherosclerosis, with a 3.5-fold increase in lipid accumulation vs. controls .
Therapeutic Implications

Q & A

Q. What are the critical controls for in vitro assays investigating PGF2α-EA(d4)’s receptor-binding activity?

  • Include (1) a vehicle control (e.g., ethanol/DMSO), (2) a non-deuterated PGF2α-EA analog to assess isotopic effects, and (3) a competitive inhibitor (e.g., FP-receptor antagonist AL-8810) to confirm specificity. Normalize data to protein concentration or cell count .

Advanced Research Questions

Q. How should researchers resolve contradictory data on PGF2α-EA(d4)’s pharmacokinetic half-life across species?

  • Conduct interspecies comparative studies with harmonized protocols. For example, administer equivalent doses (mg/kg) to rodents and non-human primates, collect serial plasma samples, and analyze using identical LC-MS/MS parameters. Apply allometric scaling to adjust for metabolic rate differences. Cross-validate findings with in vitro liver microsome assays to assess species-specific CYP450 metabolism .

Q. What strategies are effective for distinguishing PGF2α-EA(d4)’s direct pharmacological effects from its metabolic byproducts?

  • Use stable isotope tracing (e.g., ¹³C-labeled PGF2α-EA(d4)) coupled with high-resolution mass spectrometry to track parent compound vs. metabolites in real-time. Combine with genetic knockout models (e.g., COX-2⁻/⁻ mice) to isolate pathways. For functional studies, employ selective enzyme inhibitors (e.g., FAAH/COX-2 inhibitors) .

Q. How can structural modifications of PGF2α-EA(d4) improve its specificity for target receptors in inflammatory models?

  • Perform molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues on FP/EP3 receptors. Synthesize analogs with substitutions at the ω-3 position or ester linkage. Validate via radioligand displacement assays (³H-PGF2α) and in vivo efficacy studies (e.g., murine edema models). Prioritize analogs with >10-fold selectivity over off-target receptors .

Q. What statistical approaches are recommended for analyzing dose-response data with non-linear PGF2α-EA(d4) effects?

  • Apply a four-parameter logistic model (Hill equation) to EC50/IC50 calculations. Use Akaike’s Information Criterion (AIC) to compare nested models (e.g., linear vs. sigmoidal). For heteroscedastic data, implement weighted least squares regression. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Methodological Guidance for Data Contradictions

Q. How to validate conflicting reports on PGF2α-EA(d4)’s role in oxidative stress pathways?

  • Replicate experiments under standardized ROS (reactive oxygen species) measurement conditions (e.g., H2DCFDA fluorescence, O2•⁻ ELISA). Control for cell confluency, passage number, and media composition. Use orthogonal assays (e.g., SOD activity, lipid peroxidation markers) to confirm findings. Perform meta-analyses of published data to identify confounding variables (e.g., hypoxia vs. normoxia) .

Q. What experimental designs mitigate batch-to-batch variability in deuterated PGF2α-EA(d4) synthesis?

  • Implement QC/QA protocols: (1) NMR (¹H/²H) to confirm deuteration ≥98%, (2) chiral HPLC to verify enantiomeric purity, (3) endotoxin testing (LAL assay) for in vivo studies. Share raw spectral data and chromatograms in supplementary materials .

Cross-Disciplinary Research Applications

Q. How can computational modeling enhance mechanistic studies of PGF2α-EA(d4) in multi-organ systems?

  • Develop physiologically based pharmacokinetic (PBPK) models integrating tissue-specific parameters (e.g., perfusion rates, protein binding). Calibrate with in vivo PK data and validate against ex vivo organ-on-chip systems. Use sensitivity analysis to identify dominant variables (e.g., hepatic clearance vs. renal excretion) .

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